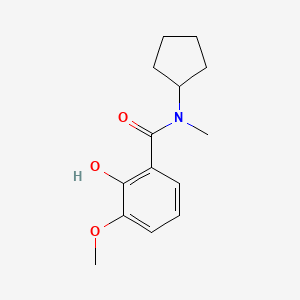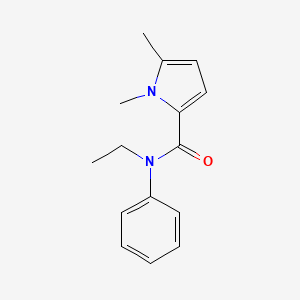
N-ethyl-1,5-dimethyl-N-phenylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1,5-dimethyl-N-phenylpyrrole-2-carboxamide, also known as EMDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMDP belongs to the pyrrole class of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-ethyl-1,5-dimethyl-N-phenylpyrrole-2-carboxamide is not fully understood. However, several studies have suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of diseases. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Several studies have reported that this compound exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, this compound has been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to exhibit antioxidant properties, which may help to prevent oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-ethyl-1,5-dimethyl-N-phenylpyrrole-2-carboxamide in lab experiments is its low toxicity and high selectivity. This compound has been found to be relatively safe and well-tolerated in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions that could be explored in the research of N-ethyl-1,5-dimethyl-N-phenylpyrrole-2-carboxamide. One of the areas that could be explored is the development of novel formulations of this compound that have improved solubility and bioavailability. Another area that could be explored is the identification of new therapeutic applications of this compound, such as in the treatment of autoimmune diseases and infectious diseases. In addition, further research could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of N-ethyl-1,5-dimethyl-N-phenylpyrrole-2-carboxamide involves the reaction of 1,5-dimethylpyrrole-2-carboxylic acid with ethyl chloroformate and phenylhydrazine. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been reported in several research papers and has been found to be efficient and cost-effective.
Applications De Recherche Scientifique
N-ethyl-1,5-dimethyl-N-phenylpyrrole-2-carboxamide has been found to have potential therapeutic applications in the treatment of various diseases. Several studies have reported that this compound exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, this compound has been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-ethyl-1,5-dimethyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-4-17(13-8-6-5-7-9-13)15(18)14-11-10-12(2)16(14)3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGJGJZMVMSIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
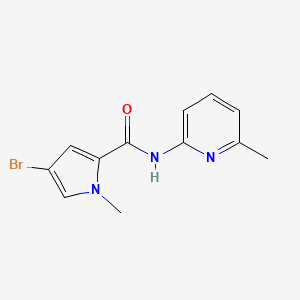
![N-(ethylcarbamoyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7504257.png)
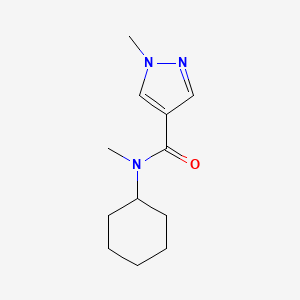
![N-(methylcarbamoyl)-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7504266.png)
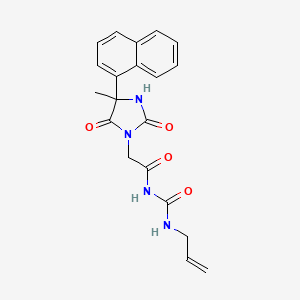
![1-[4-(6-Morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7504279.png)
![5,6-dimethyl-2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7504287.png)
![5-[2-[4-(Difluoromethoxy)phenyl]ethyl]-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7504292.png)
![5-Methyl-1-[(3-methylquinoxalin-2-yl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B7504299.png)
![N-carbamoyl-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7504308.png)

![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B7504322.png)
![2-(2-Fluorophenyl)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7504324.png)
